4-(3-((4-chlorophenyl)sulfonyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one
Description
4-(3-((4-Chlorophenyl)sulfonyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic heterocyclic compound featuring a dihydroquinoxalin-2(1H)-one core substituted with a 3-((4-chlorophenyl)sulfonyl)propanoyl group. The dihydroquinoxalinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and bromodomain targeting . The 4-chlorophenylsulfonyl moiety introduces strong electron-withdrawing properties, which may enhance binding affinity to hydrophobic protein pockets or influence metabolic stability.
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)sulfonylpropanoyl]-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c18-12-5-7-13(8-6-12)25(23,24)10-9-17(22)20-11-16(21)19-14-3-1-2-4-15(14)20/h1-8H,9-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOVTTLEVTZPOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3-((4-chlorophenyl)sulfonyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the 4-Chlorophenylsulfonyl Group: This step involves the sulfonylation of the quinoxaline core using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Propanoyl Group: The final step includes the acylation of the intermediate product with propanoyl chloride under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-(3-((4-chlorophenyl)sulfonyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4-(3-((4-chlorophenyl)sulfonyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-((4-chlorophenyl)sulfonyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA or proteins, disrupting cellular processes and leading to cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Key Observations:
- This may enhance solubility or target engagement in aqueous environments.
- Synthetic Accessibility: Copper-catalyzed alkynylation (used for 3ad, 3ae, 3af) achieves moderate yields (33–65%) but requires optimization for bulkier substituents . The target compound’s sulfonyl-propanoyl group may necessitate alternative coupling strategies.
- Biological Relevance: Y80’s enoyl substituent enables high-affinity BRD4 binding (1.6 Å resolution structure), suggesting that substituent geometry and electron distribution critically influence protein-ligand interactions . The target’s sulfonyl group could mimic acidic residues in native BRD4 ligands.
Spectroscopic and Analytical Comparisons
- NMR Trends : Ethynyl-substituted analogs (e.g., 3ad) show distinct alkyne proton signals at δ 2.5–3.0 ppm, while carbonyl groups in Y80 and 4a resonate near δ 170–175 ppm in ¹³C NMR . The target compound’s sulfonyl group is expected to deshield adjacent protons, producing unique splitting patterns.
- IR Signatures : Sulfonyl (S=O) stretches (~1350–1150 cm⁻¹) in the target compound contrast with alkyne (C≡C, ~2100 cm⁻¹) or ketone (C=O, ~1700 cm⁻¹) stretches in analogs .
Functional and Application-Based Differences
- Medicinal Chemistry: Y80’s BRD4 inhibition highlights the dihydroquinoxalinone scaffold’s versatility in epigenetics. The target compound’s sulfonyl group may confer selectivity for sulfotransferases or kinases, though experimental validation is needed.
- Material Science: Ethynyl-substituted derivatives (3ad, 3ae) serve as intermediates for conjugated polymers, whereas sulfonyl-propanoyl groups could enhance thermal stability in functional materials.
Biological Activity
The compound 4-(3-((4-chlorophenyl)sulfonyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one is a derivative of the dihydroquinoxaline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, particularly in the context of its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a sulfonyl group attached to a propanoyl moiety and a dihydroquinoxaline core, which is critical for its biological activity.
Biological Activity Overview
Recent studies have highlighted several key biological activities associated with this compound and its analogs:
- Antiviral Activity : Dihydroquinoxaline derivatives have shown promising antiviral properties. For instance, compounds similar to this compound have been tested against HIV-1, demonstrating significant inhibitory effects on viral replication .
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory activity by acting on various inflammatory pathways. Its mechanism includes inhibition of pro-inflammatory cytokines and modulation of immune responses .
- Anticancer Potential : Preliminary studies indicate that this class of compounds may possess anticancer properties, particularly against certain cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the core structure can enhance cytotoxicity against cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in viral replication and inflammatory processes.
- Receptor Modulation : It has been observed to interact with various receptors, modulating their activity and influencing downstream signaling pathways .
Case Studies and Experimental Data
A summary of key findings from recent research studies is presented in the table below:
| Compound | Target | Mechanism of Action | Reported Activity | Reference |
|---|---|---|---|---|
| 1 | HIV-1 | NNRTI | IC50: 179 µM | |
| 2 | Estrogen Receptor | Antagonist | IC50: 118 nM | |
| 3 | Bradykinin B1 Receptor | Antagonist | KI: 0.19 nM |
These findings indicate that derivatives of the dihydroquinoxaline framework can serve as effective leads for drug development in antiviral and anti-inflammatory therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
